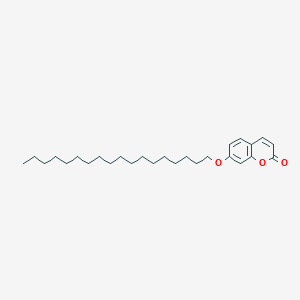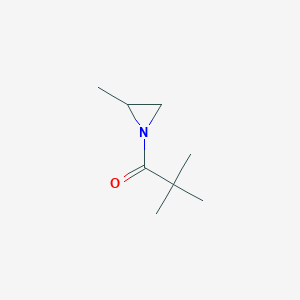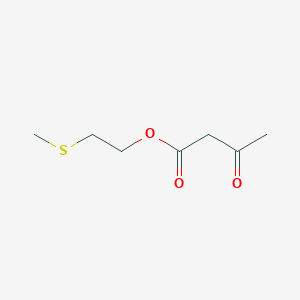
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate typically involves the reaction of cyclopentanone with methylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopentanone is reacted with methylamine to form an imine intermediate.
- The imine intermediate is then reacted with carbon disulfide to form the carbodithioate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate exerts its effects depends on its specific interactions with molecular targets. The carbodithioate group can interact with various enzymes or receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-(methylimino)cyclohexane-1-carbodithioate: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
Ethyl (2E)-2-(ethylimino)cyclopentane-1-carbodithioate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
| 90550-32-6 | |
Molecular Formula |
C8H13NS2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
methyl 2-methyliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h6H,3-5H2,1-2H3 |
InChI Key |
ADSBHZONZVGLHG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCCC1C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












